![molecular formula C15H13Cl2PS B14678296 [3,3-Bis(4-chlorophenyl)propyl]phosphanethione CAS No. 31401-44-2](/img/structure/B14678296.png)
[3,3-Bis(4-chlorophenyl)propyl]phosphanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,3-Bis(4-chlorophenyl)propyl]phosphanethione is an organophosphorus compound characterized by the presence of two 4-chlorophenyl groups attached to a propyl chain, which is further bonded to a phosphanethione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Bis(4-chlorophenyl)propyl]phosphanethione typically involves the reaction of 4-chlorobenzyl chloride with a suitable phosphorus reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
[3,3-Bis(4-chlorophenyl)propyl]phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphanethione group to a phosphine group.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [3,3-Bis(4-chlorophenyl)propyl]phosphanethione is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the development of new catalytic systems.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for use in high-performance applications.
作用機序
The mechanism of action of [3,3-Bis(4-chlorophenyl)propyl]phosphanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- [3,3-Bis(4-fluorophenyl)propyl]phosphanethione
- [3,3-Bis(4-bromophenyl)propyl]phosphanethione
- [3,3-Bis(4-methylphenyl)propyl]phosphanethione
Uniqueness
Compared to its analogs, [3,3-Bis(4-chlorophenyl)propyl]phosphanethione exhibits unique reactivity due to the presence of chlorine atoms, which can participate in various substitution reactions. This makes it a versatile compound for synthetic applications and research.
特性
CAS番号 |
31401-44-2 |
|---|---|
分子式 |
C15H13Cl2PS |
分子量 |
327.2 g/mol |
IUPAC名 |
1-chloro-4-[1-(4-chlorophenyl)-3-thiophosphorosopropyl]benzene |
InChI |
InChI=1S/C15H13Cl2PS/c16-13-5-1-11(2-6-13)15(9-10-18-19)12-3-7-14(17)8-4-12/h1-8,15H,9-10H2 |
InChIキー |
UHRFOTSPPSLVJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CCP=S)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


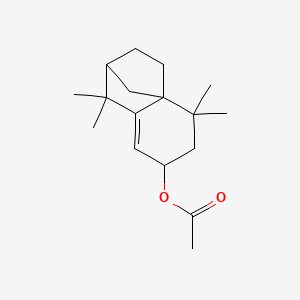

![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
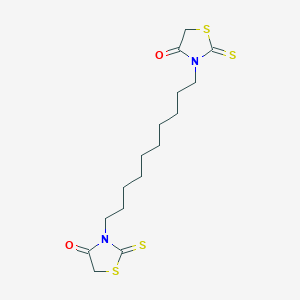
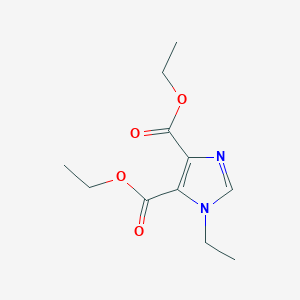
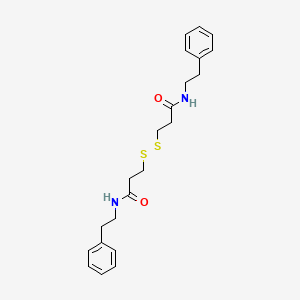
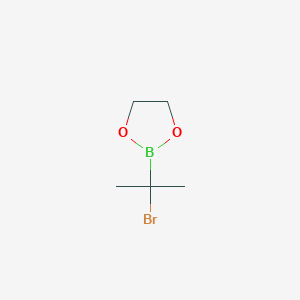
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
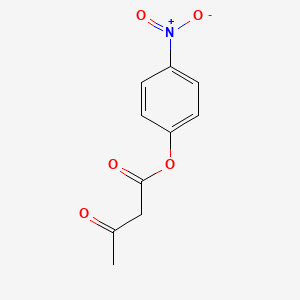
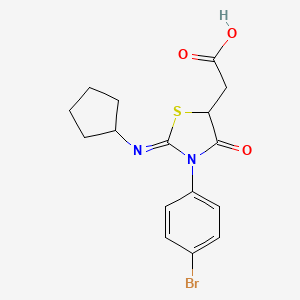


![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)
